Cyclocystine

Description

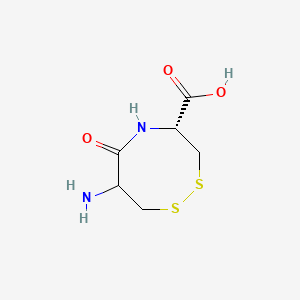

Cyclocystine is a cyclic disulfide-containing dipeptide characterized by an eight-membered ring structure formed via oxidation of two vicinal cysteine residues. This compound is notable for its conformational rigidity and redox-active properties, which are critical in biological systems such as enzyme active sites (e.g., thioredoxin and glutaredoxin) . Its synthesis typically involves solid-phase peptide synthesis (SPPS) with selective oxidation of cysteine thiols to form the disulfide bridge, often using polymer-supported oxidants like CLEAR-OX . This compound’s unique structure has been studied extensively via NMR, revealing distinct upfield $^{13}\text{C}$ and downfield $^{1}\text{H}$ signals for its α-carbons and protons, indicative of cis/trans conformational isomerism .

Properties

CAS No. |

20711-00-6 |

|---|---|

Molecular Formula |

C6H10N2O3S2 |

Molecular Weight |

222.3 g/mol |

IUPAC Name |

(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

InChI Key |

NLBLLPROASDPSC-BKLSDQPFSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)C(CSS1)N)C(=O)O |

Canonical SMILES |

C1C(C(=O)NC(CSS1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce this compound molecules .

Industrial Production Methods: In industrial settings, this compound is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting this compound is then purified through various techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the this compound molecule that can interact with different reagents .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups within the this compound molecule

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cyclocystine has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .

Biology: In biological research, this compound is used to study molecular interactions and enzyme-substrate relationships. .

Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems. .

Industry: this compound finds applications in the food and beverage industry as a stabilizer and emulsifier. .

Mechanism of Action

The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of this compound can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making this compound a versatile compound in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclocystine shares functional and structural similarities with other cyclic disulfides and dipeptides. Below is a detailed comparison:

Cyclic Disulfides

Key Findings :

- Ring Strain : this compound’s 8-membered ring exhibits lower strain compared to 5-membered dithiolanes (e.g., lipoic acid), enhancing its stability under physiological conditions .

- Conformational Flexibility : Unlike rigid 5-membered rings, this compound adopts both cis and trans conformers, as evidenced by NMR shifts .

Cyclic Dipeptides

This compound is part of the broader family of cyclic dipeptides (diketopiperazines), but differs in its disulfide functionality:

Key Findings :

- Disulfide vs. Amide Bonds : this compound’s disulfide bridge enables redox responsiveness, unlike amide-based cyclic dipeptides, which rely on hydrogen bonding for stability .

- Biological Applications : While cyclo(Tyr-Val) and cyclo(Gly-Asn) are explored for drug delivery, this compound is primarily used in redox-active enzyme models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.